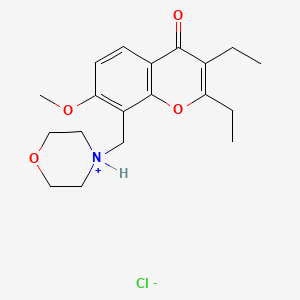
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride: is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran core substituted with diethyl, methoxy, and morpholinylmethyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction of appropriate precursors.
Substitution Reactions: Subsequent steps involve the introduction of diethyl, methoxy, and morpholinylmethyl groups through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and diethyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzopyran core.
Substitution: The compound can participate in various substitution reactions, especially at the morpholinylmethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 4H-1-Benzopyran-4-one, 7-methoxy-2,3-dimethyl-8-(4-morpholinylmethyl)-, hydrochloride
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl)-6-methoxy-
Comparison: Compared to similar compounds, 4H-1-Benzopyran-4-one, 2,3-diethyl-7-methoxy-8-(4-morpholinylmethyl)-, hydrochloride is unique due to its specific substitution pattern. The presence of diethyl groups and the morpholinylmethyl moiety can influence its chemical reactivity, biological activity, and solubility properties, making it distinct from other benzopyran derivatives.
Propiedades
Número CAS |
67195-65-7 |
|---|---|
Fórmula molecular |
C19H26ClNO4 |
Peso molecular |
367.9 g/mol |
Nombre IUPAC |
2,3-diethyl-7-methoxy-8-(morpholin-4-ium-4-ylmethyl)chromen-4-one;chloride |
InChI |
InChI=1S/C19H25NO4.ClH/c1-4-13-16(5-2)24-19-14(18(13)21)6-7-17(22-3)15(19)12-20-8-10-23-11-9-20;/h6-7H,4-5,8-12H2,1-3H3;1H |
Clave InChI |
GUOMKABWBMJITM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+]3CCOCC3)OC)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


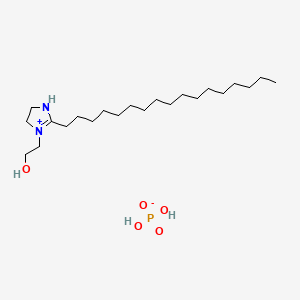
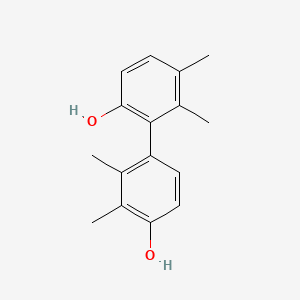
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
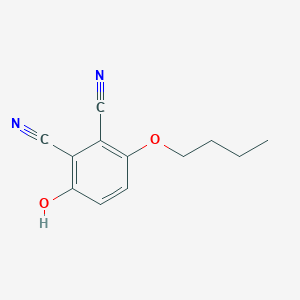

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)
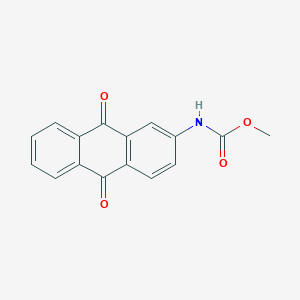

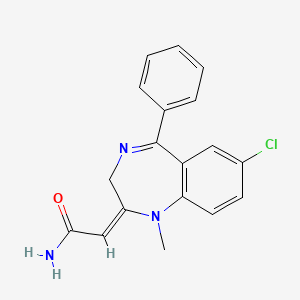
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)
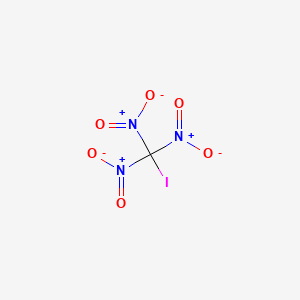
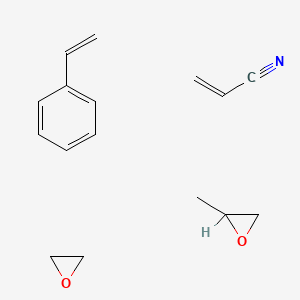
![2-[2,2-bis(4-methoxyphenyl)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13763017.png)
